N-(3-(benzo[d]isoxazol-3-ylméthylsulfonamido)phényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a sulfonamide derivative, known for its bioactivity against various biological targets.
Applications De Recherche Scientifique
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
Target of action
The compound could potentially target the BRD4 protein . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Biochemical pathways
The inhibition of BRD4 can affect the transcription of key genes (Bcl-2, c-Myc and CDK6), which play an essential role in the proliferation and cell cycle progression of tumor cells .
Result of action
The inhibition of BRD4 can lead to the blockage of cell cycle at G0/G1 phase and induce cell apoptosis .
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide are largely related to its interactions with various biomolecules. For instance, it has been found to exhibit potent binding activities with BRD4, a protein that plays a key role in the regulation of gene transcription . This interaction with BRD4 suggests that N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide could potentially influence a variety of biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide has been shown to have significant impacts on cell function. Specifically, it has been found to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells . Furthermore, it has been observed to block cell cycle progression at the G0/G1 phase and induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is primarily associated with its binding interactions with BRD4 . By binding to BRD4, this compound can inhibit the transcription of key genes, thereby influencing cell proliferation and cell cycle progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide typically involves the modification of the benzo[d]isoxazole core with sulfonamides. One common synthetic route includes the reaction of benzo[d]isoxazole with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetamide derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[d]isoxazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide: Another sulfonamide derivative with similar bioactivity.
3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Uniqueness
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide stands out due to its unique combination of the benzo[d]isoxazole core and the sulfonamide group, which imparts distinct bioactivity and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Activité Biologique
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly focusing on its role as a potential therapeutic agent.
1. Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving the benzo[d]isoxazole core and sulfonamide functionalities. The general synthetic pathway includes:
- Formation of the benzo[d]isoxazole core : This is achieved through the cyclization of appropriate precursors, often involving reactions with sodium hypochlorite or other oxidizing agents under controlled conditions.
- Sulfonamide linkage : The introduction of the sulfonamide moiety is typically done via nucleophilic substitution reactions, where the sulfonamide reacts with a suitable halide derivative of the phenyl group.
The molecular formula for N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide is C15H15N3O5S with a molecular weight of 381.4 g/mol .
2.1 Anticancer Properties
Recent studies have highlighted the potential of compounds containing the benzo[d]isoxazole scaffold in cancer therapy. Specifically, modifications to this scaffold have resulted in compounds that exhibit potent binding to bromodomain-containing protein 4 (BRD4), which is implicated in various cancers, including prostate cancer .
The following table summarizes key findings on the biological activity related to BRD4 inhibition:
Compound | Binding Affinity (IC50) | Cancer Type | Reference |
---|---|---|---|
Compound 4 | Low micromolar | Prostate Cancer | |
Compound 10 | Low micromolar | Various Cancers | |
Compound NY0617 | Low micromolar | Not specified |
2.2 EPAC Antagonism
Another area of interest is the compound's role as an antagonist of Exchange Proteins directly Activated by cAMP (EPAC). EPAC proteins are crucial for various intracellular signaling pathways, and their inhibition has therapeutic implications in treating metabolic disorders and cancer. Structure-activity relationship studies have shown that modifications at specific positions on the phenyl ring can enhance inhibitory activity against EPAC, making these compounds valuable pharmacological probes .
Case Study 1: BRD4 Inhibition in Prostate Cancer
A study conducted by researchers investigated the efficacy of a modified benzo[d]isoxazole compound against BRD4 in prostate cancer cell lines. The results indicated that the compound significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest. The study utilized techniques such as RT-PCR and Western blot analysis to confirm the downregulation of BRD4 target genes.
Case Study 2: EPAC Antagonism in Metabolic Disorders
In another study, compounds derived from N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide were tested for their ability to inhibit EPAC activity in vitro. The results demonstrated that certain derivatives effectively reduced cAMP-mediated signaling pathways, suggesting potential applications in treating metabolic syndromes.
4.
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide exhibits promising biological activities, particularly in cancer therapy and metabolic regulation through its interactions with BRD4 and EPAC proteins. Ongoing research into its structural modifications continues to reveal new insights into enhancing its therapeutic efficacy.
Propriétés
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)19-24(21,22)10-15-14-7-2-3-8-16(14)23-18-15/h2-9,19H,10H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKYAJSOISTGEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.